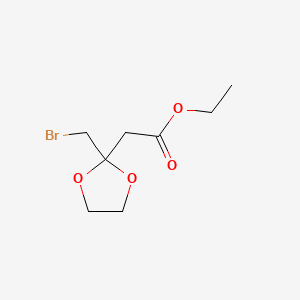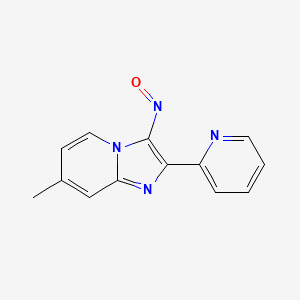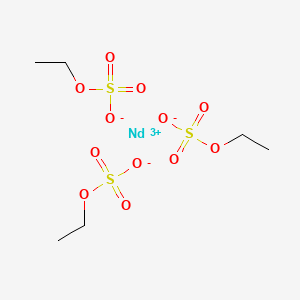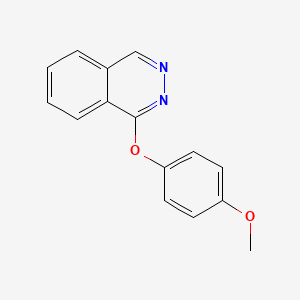
Phthalazine, 1-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)phthalazine is a chemical compound belonging to the phthalazine family, characterized by a phthalazine ring substituted with a 4-methoxyphenyl group. Phthalazines are known for their diverse biological activities and pharmacological properties, making them significant in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)phthalazine typically involves the cyclization of 2-(4-methoxybenzoyl)benzoic acid with hydrazine hydrate. This reaction forms the phthalazine ring structure with the 4-methoxyphenyl group attached . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium ethoxide.
Major products formed from these reactions include various substituted phthalazine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)phthalazine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other phthalazine derivatives with potential biological activities.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, its anti-proliferative activity is attributed to its ability to inhibit certain enzymes or receptors involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)phthalazine can be compared with other phthalazine derivatives, such as:
1-(4-Chlorophenyl)phthalazine: Known for its antimicrobial properties.
1-(4-Nitrophenyl)phthalazine: Studied for its potential as an anti-inflammatory agent.
The uniqueness of 1-(4-Methoxyphenyl)phthalazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
149365-39-9 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
1-(4-methoxyphenoxy)phthalazine |
InChI |
InChI=1S/C15H12N2O2/c1-18-12-6-8-13(9-7-12)19-15-14-5-3-2-4-11(14)10-16-17-15/h2-10H,1H3 |
Clave InChI |
KSJGWCHEBUIOMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


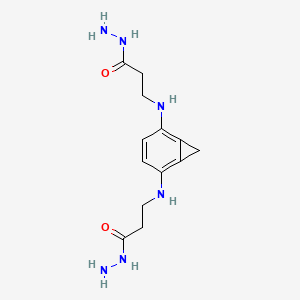
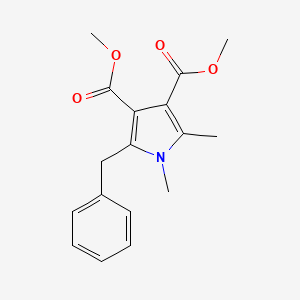

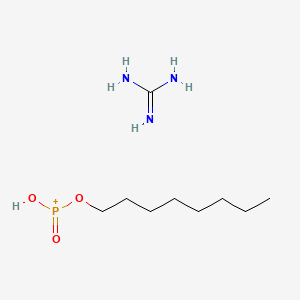

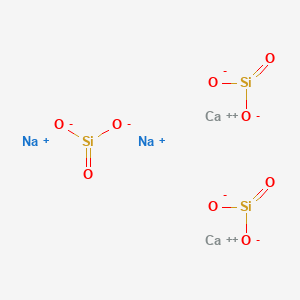
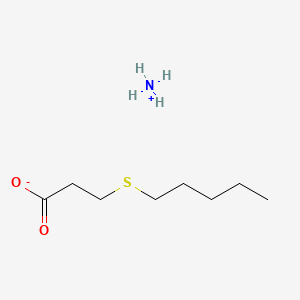


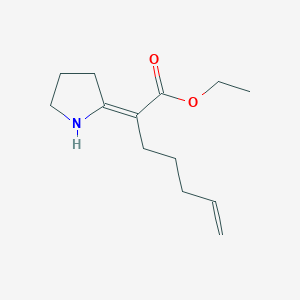
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
